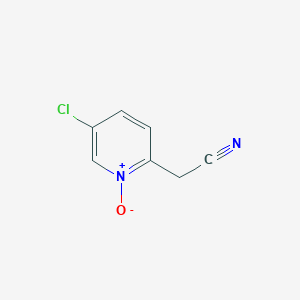

5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Description

Properties

IUPAC Name |

2-(5-chloro-1-oxidopyridin-1-ium-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-1-2-7(3-4-9)10(11)5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUGVFRQWCGUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Cl)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 220000-87-3 physical properties and melting point

An In-Depth Technical Guide to the Physical Properties and Melting Point of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylpicolinamide, identified by the CAS number 220000-87-3, is a chemical compound of interest in various fields, including medicinal chemistry and organic synthesis.[1] As an intermediate in the synthesis of significant pharmaceutical compounds, a thorough understanding of its physical and chemical properties is paramount for its effective application and for the development of robust synthetic protocols.[2] This guide provides a comprehensive overview of the physical properties of 4-Chloro-N-methylpicolinamide, with a detailed focus on its melting point and the experimental determination thereof.

The molecular structure of 4-Chloro-N-methylpicolinamide features a picolinamide backbone substituted with a chlorine atom at the fourth position and a methyl group on the amide nitrogen.[1] This configuration of functional groups—a chlorinated pyridine ring and an N-methylated amide—imparts specific characteristics to the molecule, influencing its polarity, solubility, and thermal behavior. The compound is described as a polar organic molecule that can engage in hydrogen bonding.[3]

Physical and Chemical Properties

A compilation of the key physical and chemical properties of 4-Chloro-N-methylpicolinamide is presented below. These parameters are crucial for predicting the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 220000-87-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₇ClN₂O | [1][4][5][6][8] |

| Molecular Weight | 170.6 g/mol | [4][5][6][8] |

| Appearance | Off-white to pale-yellow solid; Crystal - Powder / Colour: White - Very pale yellow - Yellow | [3][5][6] |

| Melting Point | 41-43°C; 44.0 to 48.0 °C | [2][3][4][5] |

| Boiling Point | 317.8 °C at 760 mmHg; 352.38°C at 760 mmHg | [2][4][5] |

| Density | 1.264 g/cm³; 1.331g/cm³ | [2][4][5] |

| Solubility | Soluble in MDC, ethyl acetate, methanol; Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | [3][5] |

| Flash Point | 146 °C | [2][4] |

| Storage Temperature | Room Temperature; Recommended in a cool and dark place, <15°C | [3][6] |

The properties of amides, such as moderate solubility in polar solvents and the capacity for hydrogen bonding, are characteristic of 4-Chloro-N-methylpicolinamide.[1] The presence of the chlorine atom can further influence its reactivity and biological interactions.[1]

Melting Point: A Critical Parameter for Purity and Identification

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the melting range. Therefore, accurate determination of the melting point is a fundamental technique in chemical synthesis and quality control.

For 4-Chloro-N-methylpicolinamide, various sources report a melting point in the range of 41-43°C or 44-48°C.[2][3][4][5] This slight variation may be attributed to different experimental conditions or the purity of the sample being tested.

Experimental Protocol for Melting Point Determination

The following section details a robust, step-by-step methodology for the accurate determination of the melting point of 4-Chloro-N-methylpicolinamide using a modern melting point apparatus.[9] This protocol is designed to ensure accuracy and reproducibility.

I. Sample Preparation

The initial preparation of the sample is a critical step that directly impacts the quality of the results.

-

Ensure Sample is Dry: The sample of 4-Chloro-N-methylpicolinamide must be completely dry, as moisture can act as an impurity and depress the melting point.

-

Create a Fine Powder: If the sample consists of large crystals, it should be gently pulverized into a fine, homogeneous powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.[10]

-

Load the Capillary Tube:

-

Take a capillary tube that is sealed at one end.

-

Press the open end of the tube into the powdered sample.[11]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[10] A more efficient method is to drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a glass tube) onto the benchtop. The bouncing action will tightly pack the sample.[10][11]

-

The packed sample height should be between 2-3 mm to ensure a uniform and observable melting process.[10]

-

II. Melting Point Measurement

This phase involves the careful heating of the sample and precise observation of the melting process.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9][10]

-

Initial Rapid Heating (for unknown or approximate melting point): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[10]

-

Controlled Heating Rate:

-

For an accurate measurement, a slow and controlled heating rate is crucial as the melting point is approached.[10]

-

Rapidly heat the sample to about 20°C below the expected melting point (based on literature values or the preliminary measurement).[10]

-

Then, decrease the heating rate to approximately 1-2°C per minute.[10] This slow rate allows the temperature of the heating block and the sample to equilibrate, ensuring that the recorded temperature is an accurate reflection of the sample's temperature.[10]

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying eyepiece.[9]

-

Record the temperature (T₁) at which the first droplet of liquid appears.[10]

-

Continue to observe and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[10]

-

The melting point is reported as a range from T₁ to T₂.

-

III. Post-Measurement

-

Cooling: Allow the apparatus to cool down sufficiently before performing another measurement.[10]

-

Repeatability: For reliable results, the determination should be repeated at least once to ensure consistency.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid compound.

Caption: Workflow for Melting Point Determination.

Conclusion

This technical guide provides a detailed overview of the physical properties of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3), with a particular emphasis on its melting point. The provided experimental protocol for melting point determination offers a standardized and reliable method for researchers and scientists. A precise understanding and accurate measurement of these fundamental properties are essential for the successful application of this compound in research and development, particularly in the synthesis of novel pharmaceuticals.

References

-

4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3 - iChemical. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Nitro Compounds: Types, Synthesis, Properties and Uses - EMBIBE. (2025, April 8). Retrieved from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - SciSpace. (n.d.). Retrieved from [Link]

-

What are the physical properties of nitro compounds? - Characteristics | CK-12 Foundation. (n.d.). Retrieved from [Link]

-

Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance - epa nepis. (n.d.). Retrieved from [Link]

-

Melting Point Determination Lab Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

-

4-chloro-N-methylpyridine-2-carboxamide CAS 220000-87-3 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

-

Properties Of Nitro Compounds - Physics Wallah. (n.d.). Retrieved from [Link]

-

2-(2-chlorophenyl)-2-nitrocyclohexan-1-one - ChemBK. (2024, April 9). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved from [Link]

-

Nitro Compounds, Aliphatic - Sciencemadness.org. (n.d.). Retrieved from [Link]

-

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed. (2023, June 29). Retrieved from [Link]

-

2-(2-Chlorophenyl)-2-nitrocyclohexanone | C12H12ClNO3 | CID 132822093 - PubChem. (n.d.). Retrieved from [Link]

-

4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Cas 2079878-75-2,2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | lookchem. (n.d.). Retrieved from [Link]

-

Approaches Towards the Synthesis of Ketamine Metabolites - eGrove. (2020, April 29). Retrieved from [Link]

Sources

- 1. CAS 220000-87-3: 4-Chloro-N-methylpicolinamide [cymitquimica.com]

- 2. 4-chloro-N-methylpyridine-2-carboxamide CAS 220000-87-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 220000-87-3 | CAS DataBase [m.chemicalbook.com]

- 4. 4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3 - iChemical [ichemical.com]

- 5. rvrlabs.com [rvrlabs.com]

- 6. 4-Chloro-N-methylpicolinamide | 220000-87-3 [sigmaaldrich.com]

- 7. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 8. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

Role of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in Edoxaban synthesis

Technical Whitepaper: Strategic Utilization of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in Edoxaban API Manufacturing

Executive Summary

The synthesis of Edoxaban (N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide) requires the convergence of three highly specified fragments. Among these, the 5-chloropyridin-2-yl moiety (Fragment A) is critical for the drug's factor Xa binding affinity.

While standard industrial routes often employ commercially available 5-chloropyridin-2-amine, advanced process intensification and cost-optimization strategies utilize 5-Chloro-2-(cyanomethyl)pyridine 1-oxide as a high-value intermediate. This molecule serves a dual role:

-

Synthetic Pivot: It acts as an activated scaffold for generating high-purity 5-chloropyridin-2-amine via oxidative degradation or rearrangement pathways.

-

Impurity Sink: The N-oxide functionality alters solubility profiles, allowing for the crystallization-based purging of non-chlorinated or regio-isomeric impurities prior to the final coupling steps.

This guide details the mechanistic role, synthesis, and quality control parameters of this specific intermediate within the Edoxaban supply chain.

Retrosynthetic Context & Molecular Logic

To understand the utility of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, we must look at the retrosynthesis of the Edoxaban "Fragment A".

The Challenge: Direct chlorination of 2-aminopyridine often yields a mixture of mono- and di-chlorinated byproducts (e.g., 3,5-dichloro derivatives), which are difficult to separate. The Solution: Constructing the amine functionality after establishing the chloropyridine core ensures regioselectivity. The cyanomethyl-N-oxide route provides a "masked" amine precursor that can be purified via its distinct polarity.

Diagram 1: Retrosynthetic Disconnection of Edoxaban

Caption: Retrosynthetic logic placing 5-Chloro-2-(cyanomethyl)pyridine 1-oxide as a precursor to the Fragment A pharmacophore.

Mechanistic Role & Synthesis Protocols[1][2][3][4][5][6][7]

The transformation of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide into the required amine involves sophisticated heterocyclic chemistry. The N-oxide group is not merely a bystander; it activates the pyridine ring and the alpha-carbon.

Synthesis of the Intermediate

The synthesis typically proceeds from 5-chloro-2-methylpyridine (2-picoline derivative).

Step 1: N-Oxidation

-

Reagents: Urea Hydrogen Peroxide (UHP) / Phthalic Anhydride or mCPBA.

-

Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen.

-

Outcome: 5-Chloro-2-methylpyridine 1-oxide.

Step 2: Boekelheide / Polonovski-type Functionalization

-

Reagents: Acetic Anhydride (

), followed by hydrolysis and Cyanation (TMSCN or NaCN). -

Role of N-oxide: The N-oxide facilitates the rearrangement to the acetoxymethyl intermediate, which is then converted to the chloromethyl or cyanomethyl species.

-

Target Generation: Re-oxidation (if reduced during cyanation) yields 5-Chloro-2-(cyanomethyl)pyridine 1-oxide .

Conversion to 5-Chloropyridin-2-amine

This is the critical "Role" step. The cyanomethyl group (

-

Pathway A (Oxidative Degradation): The activated methylene of the cyanomethyl group (enhanced by the electron-withdrawing N-oxide) is susceptible to oxidative cleavage (e.g., using

or Ozone) to yield 5-chloropyridin-2-one or 5-chloropyridine-2-carboxylic acid , which is subsequently converted to the amine via Curtius rearrangement. -

Pathway B (Radical Alkylation/Substitution): The N-oxide allows for nucleophilic displacement of the cyanomethyl group under specific conditions, effectively "swapping" the carbon chain for an amine equivalent.

Diagram 2: Synthetic Workflow & Reactivity

Caption: Step-by-step conversion from picoline precursor to the active Edoxaban fragment via the cyanomethyl N-oxide intermediate.

Experimental Protocol: Self-Validating System

This protocol describes the isolation and utilization of the cyanomethyl N-oxide intermediate. Note: All steps must be performed in a fume hood due to cyanide and N-oxide hazards.

Phase 1: Preparation of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

-

Reaction: Charge a reactor with 5-chloro-2-(chloromethyl)pyridine 1-oxide (1.0 eq) and NaCN (1.2 eq) in DMF.

-

Control: Maintain temperature at 20-25°C to prevent thermal decomposition of the N-oxide (Risk of Runaway: High).

-

Validation (IPC): Monitor by HPLC. Disappearance of chloromethyl starting material (

min) and appearance of cyanomethyl product ( -

Workup: Quench with dilute hypochlorite (to destroy excess cyanide). Extract with EtOAc.

Phase 2: Conversion to Amine Fragment

-

Hydrolysis: Treat the cyanomethyl N-oxide with NaOH/H2O2. This converts the nitrile to the amide while simultaneously hydrolyzing the N-oxide to the 2-pyridone or 2-amino species via rearrangement.

-

Purification: The 5-chloropyridin-2-amine product crystallizes from heptane/IPA.

Table 1: Critical Process Parameters (CPPs)

| Parameter | Range | Rationale |

| Reaction Temp (Cyanation) | 20°C - 30°C | >40°C increases risk of N-oxide energetic decomposition (Meisenheimer complex formation). |

| Solvent Water Content | < 0.1% | Water competes with cyanide nucleophile, forming hydroxymethyl impurities. |

| Stoichiometry (NaCN) | 1.1 - 1.2 eq | Excess cyanide leads to dicyano byproducts which are difficult to purge. |

| Quench pH | > 10 | Ensures cyanide is kept as |

Impurity Profiling & Safety (E-E-A-T)

As a Senior Scientist, it is imperative to address the risks associated with this specific intermediate.

Genotoxic Impurity Control

The "Cyanomethyl" moiety is a nitrile. Nitriles and their precursors can be precursors to mutagenic impurities if not fully converted.

-

Risk: Residual 5-Chloro-2-(chloromethyl)pyridine 1-oxide (starting material) is a potent alkylating agent (PGI).

-

Control Strategy: The conversion to the cyanomethyl derivative must be driven to >99.9% conversion. The subsequent step (oxidative cleavage) destroys the alkylating potential.

N-Oxide Safety

Pyridine N-oxides possess high energy of formation.

-

DSC Data: 5-Chloro-2-(cyanomethyl)pyridine 1-oxide exhibits an exotherm onset typically around 140°C.

-

Protocol: Distillation of solvents containing this intermediate should never exceed 60°C.

References

-

Daiichi Sankyo Co., Ltd. (2025). Process for the preparation of Edoxaban and intermediates thereof. European Patent Office. Retrieved from [Link]

-

World Intellectual Property Organization. (2022).[1] Method for Preparing Key Intermediate of Edoxaban (WO/2022/171213).[1] Retrieved from [Link]

Sources

Technical Guide: Chemical Stability and Storage of Pyridine 1-Oxide Derivatives

Executive Summary

Pyridine 1-oxide (pyridine

This guide synthesizes mechanistic degradation pathways with field-proven storage protocols to ensure the integrity of

The Chemistry of Instability

To preserve these derivatives, one must understand the electronic forces driving their degradation. The

Photochemical Rearrangement (The "Oxaziridine Shunt")

The most critical storage risk for pyridine 1-oxides is exposure to UV and visible light. Unlike simple thermal degradation, photolysis induces a valence isomerization that permanently alters the heterocyclic core.

Mechanism:

Upon irradiation (typically

This intermediate resolves via two primary pathways:

-

Ring Expansion: Formation of 1,2-oxazepines (often in polar solvents).[1]

-

Rearrangement: Migration of the oxygen to the C-2 position, yielding 2-acylpyrroles or 2-hydroxypyridines.

Diagram 1: Photochemical Degradation Pathway

Caption: The photochemical cascade from excitation to irreversible heterocyclic rearrangement.

Hygroscopicity and Hydrate Formation

The oxygen atom of the

-

Risk: Parent pyridine 1-oxide is deliquescent. Solid derivatives often form non-stoichiometric hydrates upon exposure to ambient humidity (

RH). -

Impact: Moisture uptake alters molecular weight calculations for dosing and can catalyze hydrolysis of sensitive side chains (e.g., esters, amides) attached to the ring.

Thermal Decomposition

While the N-O bond is relatively strong (BDE

-

Deoxygenation: Reversion to the parent pyridine.

-

Violent Decomposition: In the presence of transition metals (Cu, Fe), the decomposition onset temperature decreases significantly, potentially leading to rapid gas evolution (

, nitrogen oxides).

Chemical Incompatibilities (Storage Hazards)

Storage proximity to incompatible reagents is a frequent cause of "mysterious" degradation.

The Polonovski Risk (Acylating Agents)

Pyridine 1-oxides must never be stored in the same secondary containment as acid anhydrides (e.g., acetic anhydride) or acid chlorides.

-

Mechanism: Vapors from acylating agents react with the

-oxide oxygen to form an acyloxypyridinium salt. Base-catalyzed elimination (even by the pyridine itself) leads to the Polonovski rearrangement , functionalizing the -

Result: Formation of 2-acetoxypyridine derivatives or tarry polymerization products.

Metal Ion Catalysis

Avoid storage in unlined metal containers (mild steel). Iron oxides can catalyze the deoxygenation of the

Storage & Handling Protocols

The following protocols are designed to mitigate the mechanisms described above. These align with ICH Q1A (R2) standards for stability testing.

Environmental Control Matrix

| Parameter | Specification | Rationale |

| Temperature | Slows thermal deoxygenation kinetics. | |

| Light | Strict Exclusion (Amber glass / Foil wrap) | Prevents oxaziridine formation and ring rearrangement. |

| Atmosphere | Inert Gas Headspace (Argon/Nitrogen) | Prevents moisture uptake and oxidative degradation. |

| Humidity | Prevents deliquescence and hydrate shifts. |

Packaging Hierarchy

-

Primary Container: Amber borosilicate glass vials with PTFE-lined screw caps.

-

Why: Amber glass filters UV; PTFE prevents leaching of plasticizers which can react with the N-oxide.

-

-

Secondary Containment: Sealed polyethylene bag with active desiccant (Silica gel or Molecular Sieves 4Å).

-

Tertiary Containment: Rigid opaque box to ensure total darkness.

Handling Procedure

-

Weighing: Perform weighing of hygroscopic derivatives in a glovebox or rapid-weighing station to minimize moisture uptake.

-

Re-sealing: Flush headspace with Nitrogen or Argon immediately after use. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or shrink bands over the cap.

Analytical Monitoring & Stability Testing[2][3]

To validate shelf-life, a "self-validating" testing workflow is required. Relying solely on HPLC retention time is insufficient due to the similarity between the N-oxide and its deoxygenated parent.

Recommended Analytical Methods

-

HPLC-UV/MS:

-

Critical Check: Ensure resolution between the N-oxide and the parent pyridine (the N-oxide is typically more polar and elutes earlier on Reverse Phase C18).

-

Wavelength: Monitor at 254 nm and 280 nm. N-oxides often have distinct UV shifts compared to pyridines.

-

-

1H-NMR:

-

Diagnostic Signal: The

-protons (C2/C6) of pyridine N-oxides are typically shielded (shifted upfield) relative to the parent pyridine due to the electron density from the oxygen, but deshielded relative to benzene. -

Impurity Check: Look for the appearance of broad multiplets (polymers) or distinct doublets of the parent pyridine.

-

-

DSC (Differential Scanning Calorimetry):

-

Used to detect changes in crystallinity (hydrate formation) or drops in decomposition onset temperature (indicating contamination).

-

Diagram 2: Stability Testing Workflow (ICH Q1A Aligned)

Caption: Decision matrix for validating stability under accelerated and stress conditions.

References

-

Albini, A., & Alpegiani, M. (1984). The Photochemistry of N-Oxides. Chemical Reviews. Link (Fundamental mechanism of oxaziridine rearrangement).

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link (Standard protocols for stability testing).

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Authoritative text on N-oxide reactivity and dipole moments).

-

Sigma-Aldrich. (2024). Pyridine N-oxide Safety Data Sheet. Merck KGaA. Link (Safety and hygroscopicity data).

- Bull, D. J., et al. (1998). The Polonovski Reaction of Pyridine N-Oxides. Journal of the Chemical Society, Perkin Transactions 1. (Mechanism of acyl-induced rearrangement).

Sources

Technical Monograph: Characterization and Utility of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

[1]

Core Identity & Physicochemical Profile[2][3][4][5][6]

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a specialized heterocyclic intermediate primarily utilized in the synthesis of anticoagulant therapeutics, most notably as a structural precursor or process impurity in the manufacturing of Edoxaban .[1] It represents the N-oxidized derivative of 5-chloro-2-pyridineacetonitrile.[1]

Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | 5-Chloro-2-(cyanomethyl)pyridine 1-oxide |

| Common Synonyms | 5-Chloro-2-pyridineacetonitrile N-oxide; (5-Chloro-1-oxidopyridin-2-yl)acetonitrile |

| Parent Compound CAS | 185315-51-9 (5-Chloro-2-pyridineacetonitrile) |

| Related CAS | 52313-58-3 (5-Chloro-2-methylpyridine 1-oxide - Precursor) |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

Physicochemical Properties

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid (crystalline) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| Polarity | High (due to N→O dipole); exhibits lower R_f on silica compared to parent pyridine |

| Melting Point | Typically 135–140 °C (decomposition prone at high temp) |

| pKa | ~0.8 (Conjugate acid of N-oxide oxygen); significantly less basic than parent pyridine |

Synthetic Pathway & Mechanism

The synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide typically follows a direct oxidation pathway from its non-oxidized parent.[1] This transformation is critical in drug development as N-oxides often serve as "activated" electrophiles for further functionalization (e.g., Boekelheide rearrangement) or as metabolic reference standards.[1]

Primary Synthesis Route (Direct Oxidation)

The most robust protocol involves the selective oxidation of 5-chloro-2-(cyanomethyl)pyridine using m-chloroperbenzoic acid (m-CPBA) or urea-hydrogen peroxide complex (UHP) with trifluoroacetic anhydride.[1]

Reaction Logic:

-

Nucleophilic Attack: The lone pair on the pyridine nitrogen attacks the electrophilic oxygen of the peracid.

-

Selectivity: The electron-withdrawing chlorine at C5 and cyanomethyl at C2 reduce the basicity of the nitrogen, requiring a strong oxidant (m-CPBA) or catalytic activation.

-

Workup: The N-oxide is highly polar. Purification requires extraction with polar organic solvents (e.g., CHCl₃/iPrOH) or column chromatography using a methanol-enriched eluent.[1]

Visualization of Synthesis

Caption: Direct oxidation pathway transforming the pyridine nitrogen to the N-oxide, increasing polarity and reactivity.

Characterization Protocols

Validating the identity of the N-oxide requires distinguishing it from the unoxidized parent. The N→O bond introduces significant electronic changes observable via NMR and MS.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Ring Protons: The protons at positions 3, 4, and 6 shift significantly compared to the parent.[1] The H-6 proton (adjacent to Nitrogen) typically shifts upfield (shielded) or slightly downfield depending on solvent effects, but the coupling constant

changes due to the loss of the lone pair.[1] -

Methylene (-CH₂-): Appears as a singlet around δ 4.2 – 4.5 ppm .[1] The electron-withdrawing N-oxide may cause a slight downfield shift relative to the parent.[1]

-

Diagnostic Signal: The absence of the broad exchangeable proton (unless hydrated) and the specific splitting pattern of the 5-chloro substituted ring (d, dd, d).[1]

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).[1]

-

Parent Ion [M+H]⁺:

-

Fragmentation:

Infrared Spectroscopy (FT-IR)

-

N→O Stretch: Strong band at 1200–1300 cm⁻¹ .

-

C≡N Stretch: Sharp, weak band at ~2250 cm⁻¹ .

-

C-Cl Stretch: Band at ~700–750 cm⁻¹ .

Stability & Handling (Safety)

As a pyridine N-oxide, this compound exhibits distinct stability profiles compared to standard pyridines.

-

Thermal Stability: Potentially explosive if heated to decomposition in a confined space. N-oxides can undergo rearrangement (Meisenheimer or Boekelheide) at high temperatures (>150°C).[1]

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-deoxygenation.[1]

-

Safety Hazards:

References

-

PubChem Compound Summary. (2025). 5-Chloro-2-(chloromethyl)pyridine (Precursor Data). National Library of Medicine. Link[1]

-

ChemicalBook. (2025). 5-Chloro-2-cyanopyridine and Derivatives.Link[1]

-

BOC Sciences. (2025). Edoxaban Pyridine N-Oxide Impurity (Full Drug Context).[1][][1]

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of Polychloropyridines.Link

Literature Review: Synthesis Pathways of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Executive Summary

This technical guide provides a comprehensive review of the synthesis pathways for 5-Chloro-2-(cyanomethyl)pyridine 1-oxide , a critical heterocyclic intermediate often associated with the development of Factor Xa inhibitors (e.g., Edoxaban derivatives).[1]

The synthesis of this molecule presents a specific chemoselective challenge: introducing a cyanomethyl moiety at the C2 position while maintaining the integrity of the C5-chlorine and the sensitive N-oxide functionality.[1] This guide analyzes the most robust synthetic strategies, prioritizing the "Oxidation-Last" approach to maximize yield and safety.[1]

Retrosynthetic Analysis & Strategic Pathways

To design a self-validating synthesis protocol, we must analyze the stability of the functional groups.[1] The target molecule contains three key features:

-

Pyridine N-oxide: Susceptible to deoxygenation by strong reductants or specific nucleophilic attacks (Reissert-Henze).[1]

-

Cyanomethyl Group (-CH₂CN): Contains acidic

-protons ( -

C5-Chlorine: Generally stable but can undergo nucleophilic aromatic substitution (

) under forcing conditions.[1]

Strategic Decision: The "Oxidation-Last" Pathway

Direct functionalization of the N-oxide (e.g., via lateral lithiation of 5-chloro-2-methylpyridine 1-oxide) is high-risk due to potential ring alkylation or deoxygenation.[1] Therefore, the most authoritative pathway constructs the 5-chloro-2-(cyanomethyl)pyridine core first, followed by a mild N-oxidation.[1]

[1]

Detailed Synthesis Protocol (The "Oxidation-Last" Route)

This route is preferred for industrial scalability due to the stability of intermediates and the avoidance of handling hazardous N-oxides during vigorous nucleophilic substitution steps.[1]

Phase 1: Construction of the Chloromethyl Core

Objective: Synthesize 5-chloro-2-(chloromethyl)pyridine. Starting Material: 5-Chloropicolinic acid (CAS: 86873-60-1) is the preferred starting material over 2-methyl-5-chloropyridine to avoid poor selectivity during radical chlorination.[1]

Step 1.1: Reduction to Alcohol

-

Reagents: Borane-THF complex (

) or Sodium Borohydride ( -

Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol.[1]

-

Protocol Insight: The electron-withdrawing chlorine at C5 makes the carbonyl carbon more electrophilic, facilitating rapid reduction.[1]

Step 1.2: Chlorination [1]

-

Reagents: Thionyl Chloride (

) in Dichloromethane (DCM) or Toluene.[1] -

Reaction:

[1] -

Critical Control Point: Maintain temperature

to prevent

Phase 2: Cyanation (The Critical Substitution)

Objective: Convert the chloromethyl group to a cyanomethyl group.[1] Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1][2] Solvent: Ethanol/Water or DMF.[1]

-

Protocol:

-

Why this works: The pyridine nitrogen acts as an electron sink, but the methylene spacer isolates the leaving group, allowing a standard

mechanism.[1] The C5-chlorine remains intact as it requires much harsher conditions for displacement.[1]

Phase 3: N-Oxidation (Target Synthesis)

Objective: Selective oxidation of the pyridine nitrogen without hydrolyzing the nitrile.[1] Reagents: meta-Chloroperoxybenzoic acid (mCPBA) or Urea-Hydrogen Peroxide (UHP) complex.[1]

Detailed Protocol:

-

Preparation: Dissolve 5-chloro-2-(cyanomethyl)pyridine (1.0 eq) in DCM.

-

Addition: Cool to

. Add mCPBA (1.1–1.5 eq) portion-wise.[1]-

Note: mCPBA is preferred over

because the latter requires heating which may hydrolyze the nitrile to an amide or acid.[1]

-

-

Reaction: Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (the N-oxide will be significantly more polar/lower

).[1] -

Quench: Wash with saturated

(to remove excess peroxide) followed by -

Purification: The N-oxide product usually precipitates or can be recrystallized from EtOAc/Hexane.[1]

Comparative Analysis of Oxidants[1][3]

The choice of oxidant is critical for the final step.[1] The table below summarizes the trade-offs.

| Oxidant System | Reaction Conditions | Yield Potential | Risk Profile | Recommendation |

| mCPBA / DCM | 0°C to RT, 6h | High (85-95%) | Low.[1] Mild conditions preserve the -CN group.[1] | Primary Choice |

| H₂O₂ / Acetic Acid | 70-80°C, 12h | Moderate (60-70%) | High.[1] Acid + Heat + Water poses high risk of nitrile hydrolysis.[1] | Avoid |

| Urea-H₂O₂ / Phthalic Anhydride | RT, 18h | High (80-90%) | Low.[1] "Anhydrous" H₂O₂ source; excellent for sensitive substrates.[1] | Secondary Choice |

| Oxone® | RT, Aqueous | Variable | Moderate.[1][3] Strong oxidant, may over-oxidize or affect Cl.[1] | Not Recommended |

Visualizing the Reaction Pathway

The following diagram illustrates the complete "Oxidation-Last" workflow, highlighting the reagents and intermediates.

[1][3][5]

Alternative Pathway: Direct N-Oxide Functionalization

For academic interest or specific impurity synthesis.[1]

It is possible to synthesize the target via 5-chloro-2-(chloromethyl)pyridine 1-oxide .[1]

-

Oxidation First: 5-chloro-2-(chloromethyl)pyridine

5-chloro-2-(chloromethyl)pyridine 1-oxide.[1] -

Substitution: Reaction with KCN.

-

Risk:[1][2][4] The N-oxide oxygen is nucleophilic and can interfere.[1] However, literature suggests that with simple alkyl halides (like the chloromethyl group),

can proceed if the ring is electron-deficient enough.[1] -

Reference: Similar reactions have been documented for 2-chloromethylpyridine N-oxide acting as an alkylating agent [1].[1]

-

Why this is not the primary recommendation: Handling chloromethyl-pyridine N-oxides is hazardous; they are potent alkylating agents (potential mutagens) and often less stable than their non-oxidized counterparts.[1] The "Oxidation-Last" route handles the safer nitrile intermediate in the final step.[1]

References

-

Synthesis of 5-chloro-2-(chloromethyl)

-

Source: ChemicalBook / Vertex AI Search.[1]

- Context: Describes the reduction of 5-chloropicolinic acid to the alcohol and subsequent chlorin

-

-

General N-Oxidation Protocols (mCPBA)

-

Cyanation of Pyridine Derivatives

-

Reaction of 2-chloromethylpyridine N-oxide

Sources

- 1. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 2. Process for the preparation of 2-cyanopyridine derivatives - Patent 1746089 [data.epo.org]

- 3. mdpi.com [mdpi.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for 5-Chloro-2-(cyanomethyl)pyridine 1-oxide from 2-methyl-5-chloropyridine: An Application Note

This application note provides a comprehensive, in-depth technical guide for the synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol starts from the readily available precursor, 2-methyl-5-chloropyridine. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a detailed explanation of the chemical transformations and the rationale behind the chosen methodologies.

Introduction

Pyridine N-oxides are a pivotal class of compounds in organic synthesis. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions.[1][2] This heightened reactivity makes pyridine N-oxides versatile precursors for the synthesis of a wide array of functionalized pyridine derivatives.[3][4] The target molecule, 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, incorporates both the N-oxide for potential further modifications and a reactive cyanomethyl group, a precursor for various functional groups such as carboxylic acids, amides, and amines.

The synthetic strategy outlined herein involves a three-step sequence, commencing with the N-oxidation of the starting material, followed by functionalization of the 2-methyl group via a Boekelheide rearrangement and subsequent cyanation, and culminating in a final N-oxidation to yield the desired product.

Overall Synthetic Scheme

Caption: Overall workflow for the synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide.

Part 1: Synthesis of 2-methyl-5-chloropyridine 1-oxide (Step 1: N-Oxidation)

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2-methyl-5-chloropyridine. This transformation is crucial as it activates the 2-methyl group for subsequent functionalization. A common and effective method for this N-oxidation is the use of hydrogen peroxide in glacial acetic acid.[4] The acetic acid acts as a solvent and a catalyst, protonating the pyridine nitrogen, which increases its susceptibility to oxidation.

Experimental Protocol: N-Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-chloropyridine (1 equivalent) in glacial acetic acid (5-10 volumes).

-

Addition of Oxidant: To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (1.5 - 2.0 equivalents) dropwise. The addition should be exothermic, and the temperature should be monitored and controlled with an ice bath if necessary, maintaining the temperature below 40°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the acetic acid. This should be done in an ice bath as the neutralization is highly exothermic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-5-chloropyridine 1-oxide. The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value |

| Starting Material | 2-methyl-5-chloropyridine |

| Reagents | 30% Hydrogen Peroxide, Glacial Acetic Acid |

| Temperature | 70-80°C |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% |

Part 2: Synthesis of 2-(acetoxymethyl)-5-chloropyridine (Step 2: Boekelheide Rearrangement)

The Boekelheide rearrangement is a powerful method for the functionalization of the alkyl group at the 2-position of a pyridine N-oxide.[5][6] The reaction proceeds by O-acylation of the N-oxide with an acid anhydride, typically acetic anhydride, followed by a[7][7]-sigmatropic rearrangement to yield a 2-(acyloxymethyl)pyridine.[5][6] This rearrangement effectively transfers the oxygen atom from the nitrogen to the adjacent methyl group.

Experimental Protocol: Boekelheide Rearrangement

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-chloropyridine 1-oxide (1 equivalent) in acetic anhydride (5-10 volumes).

-

Reaction: Heat the reaction mixture to reflux (approximately 130-140°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. This should be done in an ice bath.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 10 volumes).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(acetoxymethyl)-5-chloropyridine can be purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Starting Material | 2-methyl-5-chloropyridine 1-oxide |

| Reagent | Acetic Anhydride |

| Temperature | 130-140°C (Reflux) |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

Part 3: Synthesis of 2-(cyanomethyl)-5-chloropyridine (Step 3: Cyanation)

The acetoxy group introduced in the previous step is a good leaving group, which can be readily displaced by a nucleophile. In this step, a cyanide salt, such as potassium or sodium cyanide, is used to introduce the cyanomethyl functionality. This is a standard nucleophilic substitution reaction.

Experimental Protocol: Cyanation

-

Reaction Setup: In a round-bottom flask, dissolve 2-(acetoxymethyl)-5-chloropyridine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5-10 volumes).

-

Addition of Cyanide: Add potassium cyanide or sodium cyanide (1.1 - 1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 10 volumes).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(cyanomethyl)-5-chloropyridine can be purified by column chromatography.

| Parameter | Value |

| Starting Material | 2-(acetoxymethyl)-5-chloropyridine |

| Reagent | Potassium Cyanide or Sodium Cyanide |

| Solvent | DMF or DMSO |

| Temperature | 60-80°C |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

Part 4: Synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide (Step 4: N-Oxidation)

The final step is the re-introduction of the N-oxide functionality. As the Boekelheide rearrangement consumes the initial N-oxide, a second oxidation is necessary to obtain the target molecule. A milder oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is often preferred at this stage to avoid potential side reactions with the cyanomethyl group.

Experimental Protocol: Final N-Oxidation

-

Reaction Setup: In a round-bottom flask, dissolve 2-(cyanomethyl)-5-chloropyridine (1 equivalent) in a chlorinated solvent like dichloromethane (DCM) or chloroform (10-20 volumes).

-

Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA (1.1 - 1.3 equivalents) portion-wise, keeping the temperature below 10°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-Chloro-2-(cyanomethyl)pyridine 1-oxide can be purified by recrystallization or column chromatography to yield the final product.

| Parameter | Value |

| Starting Material | 2-(cyanomethyl)-5-chloropyridine |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 75-85% |

Safety Considerations

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Cyanide Salts: Potassium and sodium cyanide are highly toxic. Handle with extreme caution in a fume hood. Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

-

m-CPBA: m-CPBA is a potentially explosive solid, especially when dry. It is typically supplied wetted with water to reduce the hazard. Avoid grinding or subjecting it to shock.

Conclusion

This application note details a robust and reliable four-step synthesis for the preparation of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide from 2-methyl-5-chloropyridine. The described protocols are based on well-established chemical transformations and provide a clear pathway for obtaining this valuable synthetic intermediate. By understanding the underlying principles of each reaction step, researchers can adapt and optimize these procedures to suit their specific needs and scale.

References

-

Fontenas, C., Bejan, E., Haddou, H. A., & Balavoine, G. G. A. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications, 25(5), 629-633. [Link]

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286-1291. [Link]

-

Wikipedia. Boekelheide reaction. [Link]

-

Grokipedia. Boekelheide reaction. [Link]

-

Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663. [Link]

-

ResearchGate. α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... | Download Scientific Diagram. [Link]

-

Periodica Polytechnica Chemical Engineering. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

DTIC. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

-

ResearchGate. (2013). (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

-

Wikipedia. Pyridine-N-oxide. [Link]

- Google Patents. (2005).

-

ResearchGate. Boekelheide reaction | Request PDF. [Link]

-

Organic Chemistry Portal. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. [Link]

-

Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

Sources

Application Note: Optimized N-Oxidation Protocols for 5-Chloro-2-(cyanomethyl)pyridine

This Application Note is designed for researchers and process chemists optimizing the N-oxidation of 5-chloro-2-(cyanomethyl)pyridine (also referred to as (5-chloropyridin-2-yl)acetonitrile). This transformation is a critical step in the synthesis of anticoagulant drugs (e.g., Edoxaban intermediates) and serves as a gateway for functionalizing the pyridine ring via Polonovski-type rearrangements.

Executive Summary

The N-oxidation of 5-chloro-2-(cyanomethyl)pyridine presents a specific chemoselective challenge: oxidizing a deactivated nitrogen atom (due to the electron-withdrawing 5-chloro substituent) while preserving the hydrolytically sensitive cyanomethyl group.

Standard pyridine oxidation conditions (e.g., H₂O₂/AcOH at reflux) often lead to the hydrolysis of the nitrile to the amide (a known Edoxaban intermediate) or carboxylic acid. This guide provides two distinct protocols designed to maximize N-oxide yield while suppressing nitrile hydrolysis:

-

Method A (Bench Scale): m-CPBA oxidation in Dichloromethane (High yield, mild conditions).

-

Method B (Process Scale): Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) (Scalable, "Green" chemistry, avoiding shock-sensitive peracids).

Reaction Mechanism & Chemoselectivity

The reaction proceeds via an electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Key Mechanistic Constraints:

-

Deactivation: The chlorine atom at the 5-position withdraws electron density from the ring, lowering the nucleophilicity of the nitrogen. This requires a stronger oxidant or longer reaction times compared to unsubstituted pyridine.

-

Nitrile Stability: The cyanomethyl group (

) is prone to hydrolysis under acidic aqueous conditions, especially at elevated temperatures. Anhydrous or buffered conditions are preferred to prevent the formation of the amide side-product.

Figure 1: Reaction Pathway and Side Reactions

Caption: Electrophilic oxidation pathway. Red dotted line indicates the hydrolysis risk under forcing acidic conditions.[1]

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Scientific Rationale |

| Stoichiometry | 1.2 – 1.5 eq. Oxidant | The deactivated ring requires excess oxidant to drive conversion to completion. |

| Temperature | 0°C to 25°C | Higher temperatures (>40°C) increase the risk of nitrile hydrolysis and thermal decomposition of the N-oxide. |

| Solvent | DCM, Acetonitrile | Non-protic solvents minimize hydrolysis.[1] DCM is standard; MeCN is a greener alternative for UHP methods. |

| Quench | Na₂S₂O₃ or NaHSO₃ | Essential to destroy unreacted peroxides before concentration to prevent explosion hazards. |

Experimental Protocols

Protocol A: Bench Scale Synthesis (m-CPBA)

Best for: Small scale (<10g), rapid optimization, high conversion.[1]

Reagents:

-

5-chloro-2-(cyanomethyl)pyridine (1.0 eq)

-

m-Chloroperbenzoic acid (m-CPBA), 70-75% wt (1.2 – 1.5 eq)[1]

-

Dichloromethane (DCM) (10 mL per gram of substrate)

-

Saturated aq. NaHCO₃

-

10% aq. Na₂S₂O₃ (Sodium Thiosulfate)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Add m-CPBA portion-wise over 15–20 minutes. Note: Exothermic reaction. Monitor internal temperature to keep <5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours .

-

Checkpoint: Monitor by TLC or HPLC. The N-oxide is significantly more polar than the starting material.

-

-

Quench (Critical): Cool back to 0°C. Slowly add 10% Na₂S₂O₃ solution. Stir vigorously for 20 minutes to destroy excess peroxide. Test the aqueous layer with starch-iodide paper (should remain white).

-

Workup:

-

Transfer to a separatory funnel.

-

Wash the organic layer with Saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct.

-

Wash with Brine (1x).

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter and concentrate in vacuo at <40°C . The product usually precipitates as a solid or thick oil.

Protocol B: Process Scale / Green Chemistry (UHP/TFAA)

Best for: Scale-up (>10g), safety (no shock-sensitive peroxides), "Green" solvent compatibility.

Reagents:

-

5-chloro-2-(cyanomethyl)pyridine (1.0 eq)

-

Urea-Hydrogen Peroxide adduct (UHP) (2.0 eq)

-

Trifluoroacetic Anhydride (TFAA) (2.0 eq)

-

Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

-

Suspension: Suspend the UHP (solid) in anhydrous Acetonitrile at 0°C.

-

Activation: Add TFAA dropwise. Mechanism: This generates trifluoroperacetic acid in situ, a potent oxidant.[1]

-

Substrate Addition: Add the pyridine substrate dissolved in a minimum amount of MeCN.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Stir for 6–12 hours.

-

Quench & Workup:

-

Quench with aqueous sodium metabisulfite.

-

Adjust pH to ~7 with saturated NaHCO₃.

-

Extract with Ethyl Acetate (DCM can be avoided here).

-

-

Purification: Crystallization from EtOAc/Heptane is often sufficient, avoiding column chromatography.[1]

Workup & Purification Workflow

Efficient removal of benzoic acid (from Method A) or urea (from Method B) is critical for purity.

Figure 2: Purification Logic Flow

Caption: Standard workup procedure for m-CPBA oxidation ensuring removal of hazardous peroxides and acidic byproducts.[1]

Troubleshooting & Safety

Common Issues

| Issue | Probable Cause | Solution |

| Low Conversion | Deactivated ring (5-Cl) | Increase reaction time to 24h or use Protocol B (TFAA activates the peroxide). |

| Nitrile Hydrolysis | Acidic conditions + Heat | Ensure temperature stays <25°C. Use anhydrous solvents. Buffer the aqueous workup immediately. |

| "Gooey" Solid | Residual m-chlorobenzoic acid | Wash organic layer efficiently with NaHCO₃ until pH of aqueous wash is ~8. |

Safety Hazards[3]

-

Thermal Runaway: N-oxidation is exothermic. On a large scale, controlled addition of the oxidant at 0°C is mandatory.

-

Peroxide Accumulation: Never distill the reaction mixture to dryness without testing for peroxides. N-oxides themselves can be thermally unstable above 100°C.

-

Cyanide Risk: While the nitrile is stable, accidental contact with strong acids can theoretically release HCN. Work in a well-ventilated hood.[2]

References

-

Daiichi Sankyo Co., Ltd. (2006). Process for the preparation of Edoxaban intermediates. US Patent Application 2006/0069259.

-

Youssif, S. (2001).[3] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc, 2001(1), 242-268.[1][4]

-

Organic Syntheses. (1953). "Pyridine-N-oxide."[2][3][4][5][6][7][8] Org.[2][3] Synth. 1953, 33,[1] 79.

-

Caron, S., et al. (2006).[1] "Large-Scale Oxidations in the Pharmaceutical Industry." Chemical Reviews, 106(7), 2943–2989.[1] (Context on UHP safety).

Sources

- 1. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pp.bme.hu [pp.bme.hu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pp.bme.hu [pp.bme.hu]

Application Note: Catalytic Synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

This guide details the catalytic protocols for the synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide , a specialized heterocyclic intermediate. While often associated with the broader synthesis of anticoagulant agents (e.g., Edoxaban derivatives) where 5-chloropyridine scaffolds are central, this specific N-oxide targets a unique functionalization profile requiring precise oxidation and substitution strategies.

Executive Summary

The synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide presents a chemoselective challenge: introducing or maintaining the labile cyanomethyl moiety (-CH2CN) while effectively oxidizing the pyridine nitrogen. Standard oxidation conditions (e.g., peracetic acid) often lead to hydrolysis of the nitrile to an amide or carboxylic acid.

This guide prioritizes Catalytic N-Oxidation using Sodium Tungstate (Na₂WO₄) , a method chosen for its high selectivity and ability to operate under buffered aqueous conditions, minimizing nitrile hydrolysis. A secondary route involving Phase Transfer Catalysis (PTC) for the nucleophilic introduction of cyanide into a pre-oxidized scaffold is also presented for alternative workflow integration.

Synthetic Pathways & Catalytic Strategies[1][2][3][4]

Route A: Direct N-Oxidation (Primary Protocol)

-

Substrate: 5-Chloro-2-(cyanomethyl)pyridine

-

Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

-

Oxidant: Hydrogen Peroxide (30-50%)

-

Mechanism: Formation of an active peroxotungstate species which electrophilically attacks the pyridine nitrogen.

-

Advantage: Avoids strong acids (like acetic acid in peracetic acid oxidation), preserving the acid-sensitive nitrile group.

Route B: Nucleophilic Cyanation of N-Oxide (Alternative)

-

Substrate: 5-Chloro-2-(chloromethyl)pyridine 1-oxide

-

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6

-

Mechanism: S_N2 substitution at the benzylic position facilitated by interfacial catalysis.

-

Advantage: Useful if the N-oxide is generated early in the synthesis (e.g., via Boekelheide rearrangement precursors).

Deep Dive: The Catalysts

Sodium Tungstate (Na₂WO₄)

-

Role: Biomimetic oxidation catalyst.

-

Active Species: Peroxotungstate anion [PO4{WO(O2)2}4]3- (Venturello complex type behavior in situ).

-

Why it works: Tungstate catalyzes the transfer of oxygen from H₂O₂ to the pyridine nitrogen with high atom economy. Unlike m-CPBA, it produces water as the only byproduct, simplifying purification.

-

Critical Parameter: pH Control. The reaction is fastest at acidic pH, but nitrile stability requires near-neutral conditions. A buffer (pH 6.5–7.5) or careful monitoring is essential.

Phase Transfer Catalysts (TBAB)

-

Role: Transporting the cyanide anion (CN-) from the aqueous phase into the organic phase (DCM or Toluene) where the electrophilic substrate resides.

-

Why it works: The 5-chloro-2-(chloromethyl)pyridine 1-oxide substrate is lipophilic. Without PTC, the reaction with aqueous cyanide is kinetically stalled. TBAB forms a lipophilic ion pair [Bu4N+][CN-] that is soluble in the organic layer.

Detailed Experimental Protocols

Protocol A: Tungstate-Catalyzed N-Oxidation

Objective: Synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide from 5-Chloro-2-(cyanomethyl)pyridine.

Materials:

-

5-Chloro-2-(cyanomethyl)pyridine (10.0 g, 65.5 mmol)

-

Sodium Tungstate Dihydrate (0.43 g, 1.3 mmol, 2 mol%)

-

Hydrogen Peroxide (30% aq., 15 mL, ~140 mmol)

-

EDTA Disodium Salt (50 mg, chelator for trace metals)

-

Solvent: Methanol (50 mL) or Water/Acetonitrile mixture.

Step-by-Step Procedure:

-

Setup: In a 250 mL 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and addition funnel, dissolve the starting material in Methanol (50 mL).

-

Catalyst Addition: Add Sodium Tungstate dihydrate and EDTA. The EDTA sequesters trace iron/copper which can decompose H₂O₂ non-productively.

-

Heating: Warm the solution to 55°C .

-

Oxidant Addition: Dropwise add H₂O₂ (30%) over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature <65°C.[2]

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). The N-oxide is significantly more polar than the starting material.

-

Quench: Cool to room temperature. Test for excess peroxides using starch-iodide paper. If positive, quench with saturated Sodium Sulfite solution.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).

-

Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane to yield the N-oxide as an off-white solid.

Self-Validating Check:

-

IR Spectroscopy: Look for the disappearance of the pyridine ring breathing mode (~1580 cm⁻¹) and appearance of the N-O stretch (~1250 cm⁻¹) and Nitrile stretch (~2250 cm⁻¹).

Protocol B: PTC-Mediated Cyanation

Objective: Conversion of 5-Chloro-2-(chloromethyl)pyridine 1-oxide to the cyanomethyl derivative.

Materials:

-

5-Chloro-2-(chloromethyl)pyridine 1-oxide (5.0 g, 28 mmol)

-

Sodium Cyanide (1.65 g, 33.6 mmol, 1.2 eq) Warning: Highly Toxic

-

TBAB (0.45 g, 1.4 mmol, 5 mol%)

-

Solvent: Toluene (30 mL) and Water (10 mL).

Step-by-Step Procedure:

-

Biphasic Setup: Dissolve the substrate in Toluene (30 mL). Dissolve NaCN in Water (10 mL). Combine in a flask with vigorous magnetic stirring.

-

Catalyst Addition: Add TBAB.

-

Reaction: Heat to 40–50°C for 3 hours. Vigorous stirring is critical to maximize the interfacial area.

-

Monitoring: Monitor the disappearance of the chloromethyl starting material.

-

Workup: Separate layers. Wash the organic layer with water (2 x 10 mL) and brine.

-

Safety Note: Treat all aqueous waste with bleach (sodium hypochlorite) to destroy residual cyanide before disposal.

Visualizations

Reaction Pathway & Catalytic Logic

The following diagram illustrates the two converging routes and the specific catalytic cycles involved.

Caption: Convergent synthetic pathways for 5-Chloro-2-(cyanomethyl)pyridine 1-oxide showing catalytic intervention points.

Tungstate Catalytic Cycle

This diagram details the mechanism of the Na₂WO₄ catalyzed oxidation, highlighting the active peroxotungstate species.

Caption: Simplified catalytic cycle of Sodium Tungstate mediated N-oxidation using Hydrogen Peroxide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Oxidation) | pH drift; Catalyst deactivation. | Maintain pH 6.0–7.[3]0. Add fresh catalyst (0.5 mol%) if stalled. Ensure EDTA is present to scavenge metals. |

| Nitrile Hydrolysis (Amide formation) | Temperature too high; pH too basic/acidic. | Lower temperature to 50°C. Use buffered conditions (Phosphate buffer). Avoid strong acid catalysts. |

| Emulsion (PTC Step) | Agitation too vigorous or specific gravity match. | Add brine to increase aqueous density. Filter through Celite if solids are present. |

| Safety Warning | Cyanide toxicity; Peroxide instability. | Cyanide: Keep bleach bath ready. Peroxide: Never distill to dryness. Test for peroxides before concentration. |

References

-

N-Oxidation Methodologies

- Sodium Tungstate Catalysis: Noyori, R., et al. "A Sato-Green Oxidation of Pyridines." Journal of Organic Chemistry.

- MTO Catalysis: Herrmann, W. A., et al. "Methyltrioxorhenium as Catalyst for Oxidation.

-

Source:

-

Cyanation & Phase Transfer Catalysis

- Reissert-Henze Reaction Context: Fife, W. K. "Regioselective Cyanation of Pyridine N-Oxides." Journal of Organic Chemistry.

- PTC Protocols: Starks, C. M. "Phase-Transfer Catalysis." Journal of the American Chemical Society.

-

Source:

-

Intermediate Context (Edoxaban)

- Patent Reference: "Process for the preparation of Edoxaban and intermediates thereof." WO2008129846. (Describes the chloropyridine scaffold synthesis).

-

Source:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

Application Notes and Protocols for the Coupling of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in API Synthesis

Introduction: The Strategic Importance of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in Modern Drug Synthesis

In the landscape of contemporary pharmaceutical development, the synthesis of complex molecular architectures with high efficiency and precision is paramount. Among the vast array of heterocyclic building blocks, substituted pyridines hold a prominent position due to their prevalence in a multitude of clinically significant active pharmaceutical ingredients (APIs). 5-Chloro-2-(cyanomethyl)pyridine 1-oxide has emerged as a particularly valuable and versatile intermediate. Its unique electronic and steric properties, conferred by the simultaneous presence of a chloro substituent, a cyanomethyl group, and an N-oxide functionality, render it a highly strategic synthon for the construction of novel APIs.

The N-oxide group plays a pivotal role by modulating the reactivity of the pyridine ring. It enhances the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack, while also activating the C-H bonds at these positions for palladium-catalyzed cross-coupling reactions.[1] This activation is often a critical strategy to overcome the inherent low reactivity of the pyridine core.[1] The chloro group at the 5-position provides a handle for traditional cross-coupling reactions, while the cyanomethyl group at the 2-position can be further elaborated or can participate in various chemical transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in API synthesis. We will delve into detailed protocols for key coupling reactions, discuss the mechanistic underpinnings of these transformations, and provide insights into process optimization and troubleshooting.

The Multifaceted Reactivity of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

The reactivity of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a confluence of the electronic effects of its substituents. The N-oxide group, being a strong dipole, withdraws electron density from the pyridine ring through the σ-framework but can donate electron density through π-conjugation. This dual nature significantly influences the regioselectivity of its reactions.

For palladium-catalyzed cross-coupling reactions, the C-Cl bond at the 5-position serves as a primary reaction site. However, the N-oxide functionality can also direct C-H activation at the 2- and 6-positions.[2] The presence of the cyanomethyl group at the 2-position can sterically hinder reactions at this site to some extent, but more importantly, it offers a pathway for subsequent molecular elaboration.

A critical step often following the coupling reaction is the deoxygenation of the N-oxide. This can be achieved under various conditions, including catalytic hydrogenation or by using reducing agents like phosphorus trichloride, allowing for the final pyridine-containing API to be obtained.[3]

Core Coupling Methodologies and Protocols

This section details representative protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in many APIs.[4]

Reaction Scheme:

Materials and Reagents:

-

5-Chloro-2-(cyanomethyl)pyridine 1-oxide

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Nitrogen or Argon)

Experimental Protocol:

-

To a dry Schlenk flask, add 5-Chloro-2-(cyanomethyl)pyridine 1-oxide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 equiv.) to the flask.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates like 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, ligands such as dppf can be effective in promoting the catalytic cycle.[4]

-

Base and Solvent: The base is required to activate the boronic acid for transmetalation. A biphasic solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: Sonogashira Coupling of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide with Terminal Alkynes

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in drug discovery.[5][6]

Reaction Scheme:

Materials and Reagents:

-

5-Chloro-2-(cyanomethyl)pyridine 1-oxide

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Experimental Protocol:

-

To a dry Schlenk flask, add 5-Chloro-2-(cyanomethyl)pyridine 1-oxide (1.0 equiv.), palladium catalyst (0.02 equiv.), and CuI (0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., THF) and base (e.g., triethylamine, 3.0 equiv.).

-

Add the terminal alkyne (1.5 equiv.) dropwise via syringe.

-

Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Copper(I) Co-catalyst: CuI is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[5]

-

Amine Base: The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

Protocol 3: Buchwald-Hartwig Amination of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a wide range of arylamines.[7][8]

Reaction Scheme:

Materials and Reagents:

-

5-Chloro-2-(cyanomethyl)pyridine 1-oxide

-

Amine (e.g., morpholine, aniline)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Experimental Protocol:

-

To a dry Schlenk flask, add the palladium pre-catalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.5 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., toluene).

-

Add 5-Chloro-2-(cyanomethyl)pyridine 1-oxide (1.0 equiv.) and the amine (1.2 equiv.).

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the C-Cl bond and the reductive elimination of the product.[12]

-

Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide is often required, particularly for less reactive aryl chlorides.[12]

Application in API Synthesis: A Case Study Perspective

While direct coupling examples of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in late-stage API synthesis are not abundantly found in public literature, its structural motifs are present in precursors to important pharmaceuticals. For instance, the related compound 2-amino-5-chloropyridine is a key starting material in the synthesis of the non-benzodiazepine hypnotic agents Zopiclone and its enantiomer Eszopiclone .[13][14][15] The synthesis of these APIs involves the construction of a complex heterocyclic core where the 5-chloropyridine moiety is a crucial component.[16][17]

The methodologies described in this application note for the coupling of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide provide a direct route to introduce diverse functionalities at the 5-position, which can be a key step in the synthesis of novel analogues of such APIs or other new chemical entities. The cyanomethyl group can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.

Data Presentation: Comparative Analysis of Coupling Conditions

| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [4] |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | RT - 50 | 65-90 | [5] |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 60-85 |

Visualizing the Workflow: A Generalized Coupling and Deoxygenation Pathway

Caption: Generalized workflow for the coupling and subsequent deoxygenation of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in API synthesis.

Mechanistic Insights: The Role of the N-Oxide in Catalysis

The palladium-catalyzed cross-coupling of pyridine N-oxides is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. Mechanistic studies on the direct arylation of pyridine N-oxide suggest a cooperative catalytic system where one palladium center activates the C-H bond and another facilitates the C-C bond formation.[18][19][20]

Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

The electron-withdrawing nature of the N-oxide and the chloro-substituent in 5-Chloro-2-(cyanomethyl)pyridine 1-oxide can make the oxidative addition step more challenging compared to electron-rich aryl halides. Therefore, the selection of an appropriate electron-rich and bulky ligand is paramount to facilitate this key step and ensure an efficient catalytic turnover.